molecular formula C15H11ClFIN2O2 B11104650 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide

Cat. No.: B11104650
M. Wt: 432.61 g/mol
InChI Key: UQIPZIBGEIXIEG-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide is a complex organic compound characterized by its unique molecular structureIts molecular formula is C15H11ClFIN2O2, and it has a molecular weight of approximately 432.616 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-(4-iodophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors by binding to their active sites. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and potential applications. The uniqueness of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide lies in its specific combination of halogenated phenyl groups, which can impart distinct reactivity and biological activity.

Properties

Molecular Formula

C15H11ClFIN2O2

Molecular Weight

432.61 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(4-iodophenoxy)acetamide

InChI

InChI=1S/C15H11ClFIN2O2/c16-13-2-1-3-14(17)12(13)8-19-20-15(21)9-22-11-6-4-10(18)5-7-11/h1-8H,9H2,(H,20,21)/b19-8+

InChI Key

UQIPZIBGEIXIEG-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)COC2=CC=C(C=C2)I)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)COC2=CC=C(C=C2)I)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.